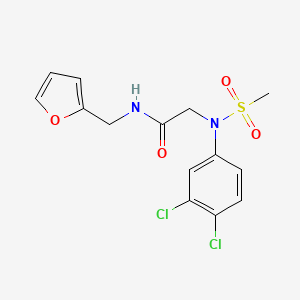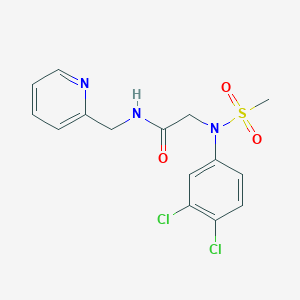
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMF, is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DCMF is a glycine transporter-1 (GlyT1) inhibitor, which means that it can block the reuptake of glycine in the central nervous system. This property of DCMF has been found to have significant implications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
DCMF acts as a N~2~-(3,4-dichlorophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide inhibitor, which means that it can block the reuptake of glycine in the central nervous system. Glycine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in various neurological and psychiatric disorders. By inhibiting the reuptake of glycine, DCMF can enhance the activation of the NMDA receptor, leading to an increase in glutamate release and synaptic plasticity.
Biochemical and Physiological Effects:
DCMF has been found to have significant biochemical and physiological effects in preclinical studies. DCMF has been found to increase the levels of glycine and glutamate in the prefrontal cortex, which is a brain region that plays a critical role in various cognitive and emotional processes. Moreover, DCMF has been found to enhance the activity of the NMDA receptor, leading to an increase in synaptic plasticity and neurogenesis.
Advantages and Limitations for Lab Experiments
DCMF has several advantages for lab experiments, including its high potency, selectivity, and oral bioavailability. Moreover, DCMF has been found to have a favorable pharmacokinetic profile, with a half-life of approximately 5 hours in rats. However, DCMF has several limitations for lab experiments, including its potential toxicity and the need for further optimization of its pharmacological properties.
Future Directions
There are several future directions for the research on DCMF. One potential direction is the development of DCMF as a novel therapeutic agent for various neurological and psychiatric disorders. Another potential direction is the optimization of DCMF's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Moreover, future studies should focus on elucidating the mechanisms underlying DCMF's therapeutic effects and potential side effects. Finally, future studies should also investigate the potential of DCMF as a tool for studying the role of glycine and the NMDA receptor in various neurological and psychiatric disorders.
Scientific Research Applications
DCMF has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety. DCMF has been found to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. Moreover, DCMF has been found to enhance the efficacy of other antipsychotic drugs when used in combination therapy.
properties
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S/c1-23(20,21)18(10-4-5-12(15)13(16)7-10)9-14(19)17-8-11-3-2-6-22-11/h2-7H,8-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYGMYQDBXVBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B3469352.png)
![10-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B3469354.png)
![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3469360.png)
![ethyl 4-[4-methyl-6-oxo-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-1(6H)-yl]benzoate](/img/structure/B3469373.png)
![N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469378.png)
![N~2~-cyclohexyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469383.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3469391.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3469400.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-dichlorophenyl)methanesulfonamide](/img/structure/B3469405.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3469410.png)

![4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3469429.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B3469430.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3469433.png)